[2,2'-Bipyridine]-6,6'(1H,1'H)-dione
Description
Significance of Bipyridine Frameworks in Advanced Chemical Systems
The 2,2'-bipyridine (B1663995) scaffold is one of the most widely utilized ligands in coordination chemistry. tcichemicals.com Its prevalence stems from its ability to form stable chelate complexes with a vast array of metal ions, a property that has been harnessed in the development of catalysts, functional materials, and photosensitizers. tcichemicals.com The incorporation of functional groups onto the bipyridine core allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes, thereby influencing their reactivity and physical characteristics.
In the context of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione, the presence of the dione (B5365651) functionality, or its tautomeric dihydroxy form, introduces opportunities for the ligand to play a more active role in chemical transformations. For instance, the pendant hydroxyl groups in the 6,6'-dihydroxy-2,2'-bipyridine tautomer are known to facilitate proton transfer steps in catalytic cycles, a crucial aspect in the design of efficient catalysts for various organic and inorganic reactions. researchgate.netnih.gov This bifunctionality, where the ligand not only coordinates to a metal center but also participates in the reaction mechanism, is a key area of contemporary catalyst design. researchgate.netnih.gov
Unique Structural Attributes and Tautomeric Considerations of this compound
A defining feature of this compound is its existence in a tautomeric equilibrium with 6,6'-dihydroxy-2,2'-bipyridine. nih.govacs.org While the dihydroxy form is often depicted, experimental and computational studies have shown that the compound predominantly exists as the dione (lactam) tautomer. nih.govacs.org This preference for the dione form has significant implications for its coordination chemistry, as in this state, it is not pre-organized for bidentate coordination to a metal center. nih.gov
The molecule can also exist as different rotational conformers, namely cis and trans isomers, arising from rotation around the central C-C bond linking the two pyridine (B92270) rings. nih.govacs.org Only the cis-pyridinol tautomer possesses the appropriate geometry to act as a chelating ligand for transition metals. nih.govacs.org Computational studies have been employed to predict the relative stabilities of these various isomers and their protonated states in both the gas phase and in aqueous solution, providing valuable insights into their behavior in different chemical environments. nih.govacs.org
| Property | Value |
|---|---|
| CAS Number | 103505-54-0 |
| Molecular Formula | C₁₀H₈N₂O₂ |
| Molecular Weight | 188.18 g/mol |
| Appearance | Solid (e.g., White to yellow to green crystal) |
| Purity | ≥95% |
Overview of Key Research Trajectories for this compound
Research involving this compound is expanding into several key areas, primarily focusing on its application as a specialized ligand in catalysis and functional materials.
One of the most well-documented applications is in the field of catalysis . The first rhodium(I) complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have been synthesized and shown to be active catalysts for the carbonylation of methyl acetate. rsc.orgnih.gov To achieve this, the dione tautomer is typically converted to a protected silyloxy derivative, which is then coordinated to the metal center, followed by hydrolysis to regenerate the dihydroxy ligand. nih.gov These complexes have also been observed to form molecular wires in the solid state, highlighting their potential in materials science. rsc.orgnih.gov
| Catalyst | Substrate | Product | Conversion (%) | Turnover Frequency (TOF) (mol product/mol cat·h) |
|---|---|---|---|---|
| [Rh(6,6'-dihydroxy-2,2'-bipyridine)(CO)₂]SbF₆ | Methyl Acetate | Acetic Acid | Data not specified | Data not specified |
Note: While the source confirms catalytic activity, specific conversion and TOF values were not provided in the abstract.
Another significant research direction is the development of photofunctional molecules . Ruthenium complexes incorporating the 6,6'-dihydroxy-2,2'-bipyridine ligand have been investigated. researchgate.net These complexes exhibit pH-sensitive properties and, upon irradiation, can undergo ligand dissociation. researchgate.net This behavior is being explored for applications such as photodynamic therapy, where the release of a coordinated ligand at a specific pH (characteristic of some cancer cells) could be triggered by light. researchgate.net
Furthermore, the ligand has been utilized in the development of water oxidation catalysts . Simply mixing a copper(II) salt with 6,6'-dihydroxy-2,2'-bipyridine in a basic aqueous solution has been shown to generate a highly active catalyst for water oxidation, a critical process for the production of hydrogen fuel. researchgate.net The pendant hydroxyl or deprotonated oxo groups are believed to play a crucial role in facilitating the proton-coupled electron transfer steps involved in the catalytic cycle. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
6-(6-oxo-1H-pyridin-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-5-1-3-7(11-9)8-4-2-6-10(14)12-8/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJMWJLYXGXUNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)C2=CC=CC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80327065 | |
| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103505-54-0 | |
| Record name | [2,2'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80327065 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-Bipyridine-6,6'-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Precursor Chemistry of 2,2 Bipyridine 6,6 1h,1 H Dione and Its Derivatives
Established Synthetic Pathways to [2,2'-Bipyridine]-6,6'(1H,1'H)-dione
This compound, a heterocyclic compound with the chemical formula C10H8N2O2, is the stable tautomer of 6,6'-dihydroxy-2,2'-bipyridine. biosynth.comsamaterials.comscispace.com Its synthesis is pivotal for accessing a wide range of bipyridine derivatives. One of the common strategies for preparing 6,6'-disubstituted-2,2'-bipyridines involves the homo-coupling of 6-substituted-2-halopyridines, often catalyzed by nickel or palladium. nih.gov
A notable synthetic approach is the inverse electron demand Diels-Alder reaction. nih.gov This method utilizes functionalized 5,5'-bi-1,2,4-triazines, which react with dienophiles like bicyclo[2.2.1]hepta-2,5-diene in boiling p-cymene to yield a variety of 6,6'-disubstituted-2,2'-bipyridines in good yields. nih.govnih.gov This pathway offers a direct route to the core bipyridine structure with substituents at the desired positions.
Another established method involves starting from commercially available 6,6'-dibromo-2,2'-bipyridine. mdpi.com Through various substitution reactions, the bromine atoms can be replaced with hydroxyl groups to form the target compound. This precursor provides a reliable entry point for synthesizing not only the dione (B5365651) but also other 6,6'-disubstituted analogues.
| Starting Material | Reaction Type | Key Reagents/Conditions | Product | Yield | Reference |
| 3,3'-Disubstituted-5,5'-bi-1,2,4-triazines | Inverse Demand Diels-Alder | bicyclo[2.2.1]hepta-2,5-diene, p-cymene, reflux | 6,6'-Disubstituted-2,2'-bipyridines | Good | nih.gov |
| 6,6'-Dibromo-2,2'-bipyridine | Suzuki-Miyaura Coupling | 2-(Methylthio)phenylboronic acid pinacol ester, Pd(PPh3)4, K2CO3 | 6,6'-di-(2″-methylthiophenyl)-2,2'-bipyridine | 73% | mdpi.com |
| 2-Bromo-6-methylpyridine | Ni/Pd-catalyzed Homo-coupling | Ni or Pd catalyst | 6,6'-Dimethyl-2,2'-bipyridine (B1328779) | N/A | nih.gov |
Strategies for Derivatization at the 6,6'-Positions of the Bipyridine Core
The functionalization of the 2,2'-bipyridine (B1663995) core at the 6 and 6' positions is crucial for tailoring the properties of the resulting molecules for specific applications in catalysis, materials science, and supramolecular chemistry. nih.gov Starting typically from 6,6'-dihalo-2,2'-bipyridine precursors, a variety of functional groups can be introduced through nucleophilic substitution and cross-coupling reactions.
Amination Reactions for 6,6'-Diamino-2,2'-bipyridine Analogues
The synthesis of 6,6'-diamino-2,2'-bipyridine is a key step toward creating advanced ligands and materials. A simple and efficient method has been developed for this conversion, starting from 6,6'-dibromo-2,2'-bipyridine. researchgate.net This reaction is carried out using potassium amide in liquid ammonia with iron(III) nitrate nonahydrate as a catalyst, achieving high yields of 85-95% without the need for high-pressure equipment. researchgate.net
Palladium-catalyzed amination, such as the Buchwald-Hartwig reaction, represents another powerful tool for forming C-N bonds at the pyridine (B92270) core. nih.govresearchgate.net These methods are versatile and can be applied to various dichloroheteroarenes, allowing for the introduction of a wide range of primary and secondary amines at the 6,6'-positions. nih.gov The choice of palladium precursor, phosphine ligand, and base is critical for achieving high selectivity and yields, particularly when dealing with sterically hindered amines. nih.govresearchgate.net
| Precursor | Reagents | Catalyst System | Product | Yield | Reference |
| 6,6'-Dibromo-2,2'-bipyridine | KNH2, liquid NH3 | Fe(NO3)3·9H2O | 6,6'-Diamino-2,2'-bipyridine | 85-95% | researchgate.net |
| Dichloroquinolines | Adamantane-containing amines | Pd(dba)2 / BINAP or DavePhos, NaOtBu | Mono- and Diaminoquinolines | Varies | nih.govresearchgate.net |
Synthesis of Hydrazine-Substituted Bipyridine Derivatives
Hydrazine-substituted bipyridines are valuable precursors for constructing pyrazolyl derivatives and macrocyclic ligands. researchgate.net The synthesis of compounds like 6,6'-bis(hydrazino)-2,2'-bipyridine typically involves the nucleophilic substitution of a halogen on the bipyridine ring. Dihalo-bipyridines, such as 6,6'-dichloro-2,2'-bipyridine, can be reacted with hydrazine hydrate to replace the chloro groups with hydrazino moieties. These reactions are often carried out in a suitable solvent and may require elevated temperatures to proceed efficiently. The resulting bis(hydrazino) derivatives serve as versatile building blocks for template condensation reactions with dicarbonyl compounds to form complex macrocycles. researchgate.net
Introduction of Carboxylic Acid, Ester, and Semicarbazone Functionalities
The introduction of carboxylic acid and ester groups at the 6,6'-positions significantly modifies the electronic properties and coordination behavior of the bipyridine ligand. researchgate.netrsc.org One synthetic route to 6,6'-dicarboxy-2,2'-bipyridine starts with the oxidation of 6,6'-dimethyl-2,2'-bipyridine using a strong oxidizing agent like potassium dichromate in an acidic solution, which can achieve yields as high as 90%. scielo.br An alternative pathway begins with 2,2'-bipyridine itself, proceeding through the formation of 2,2'-bipyridine-N,N'-dioxide and then 6,6'-dicyano-2,2'-bipyridine, which is subsequently hydrolyzed to the dicarboxylic acid. scielo.br
Ester functionalities can be introduced via palladium(0)-promoted carboethoxylation of a bromo-substituted bipyridine. acs.orgnih.gov Subsequent saponification of the ester followed by acidification yields the corresponding carboxylic acid. acs.orgnih.gov This two-step process allows for the controlled installation of these important functional groups.
| Precursor | Method | Key Reagents | Product | Yield | Reference |
| 6,6'-Dimethyl-2,2'-bipyridine | Oxidation | Dichromate acid solution | 6,6'-Dicarboxy-2,2'-bipyridine | 90% | scielo.br |
| 6-Bromo-2,2'-bipyridine derivative | Carboethoxylation | CO, EtOH, Pd(0) catalyst | 6-Ethoxycarbonyl-2,2'-bipyridine derivative | N/A | acs.orgnih.gov |
| 6-Ethoxycarbonyl-2,2'-bipyridine derivative | Saponification/Acidification | Base, then Acid | 6-Carboxy-2,2'-bipyridine derivative | N/A | acs.orgnih.gov |
This compound as a Versatile Synthetic Building Block in Complex Organic Molecule Synthesis
This compound and its tautomer, 6,6'-dihydroxy-2,2'-bipyridine, are highly effective intermediates and building blocks in organic synthesis. biosynth.com They serve as precursors for a multitude of substituted bipyridines used in constructing ligands for catalysis and in supramolecular chemistry. nih.gov
A key application is in coordination chemistry. The dihydroxy tautomer can be protected, for example, as 6,6'-bis(tert-butyldimethylsiloxy)-2,2'-bipyridine, to facilitate coordination to a metal center. Subsequent hydrolysis in situ regenerates the dihydroxy ligand within the metal complex. scispace.com This strategy has been used to prepare novel rhodium(I) complexes that exhibit interesting properties, such as forming molecular wires in the solid state and acting as catalysts in carbonylation reactions. scispace.com
Furthermore, the deprotonated form of the ligand, [2,2'-bipyridin]-6(1H)-one, has been shown to act as a cooperating ligand in palladium-catalyzed C-H activation reactions. It functions as an internal base, assisting in the cleavage of the C-H bond, which can accelerate direct arylation processes. nih.gov This dual functionality makes it a valuable component in developing more efficient catalytic systems.
Methodological Advancements in the Preparation of this compound and its Analogues
Recent decades have seen significant progress in the synthesis of bipyridine derivatives, moving beyond traditional methods to more efficient and selective modern techniques. nih.govmdpi.com Advances include a range of cross-coupling reactions such as Suzuki, Stille, Negishi, and Ullmann couplings, which have become indispensable for constructing the bipyridine core. nih.govmdpi.com
A notable advancement is the direct C-H activation/arylation of pyridines. For instance, palladium-catalyzed dehydrogenative dimerization of unfunctionalized pyridines, using an oxidant like silver(I) pivalate, allows for the regioselective synthesis of 2,2'-bipyridyls. researchgate.net This method avoids the need for pre-functionalized starting materials, offering a more atom-economical route.
The use of pyridine-N-oxides as substrates has also emerged as a powerful strategy. lboro.ac.uklboro.ac.uk Metal-free, regioselective processes have been developed for the direct synthesis of 2,2'-bipyridines from unfunctionalized pyridine-N-oxides. lboro.ac.uk Additionally, palladium-catalyzed C-H cross-coupling reactions between pyridine-N-oxides and aryl halides provide access to a wide array of non-symmetrical bipyridine derivatives. lboro.ac.uk These modern methodologies offer greater flexibility and efficiency in the synthesis of this compound analogues, expanding the chemical space available for creating novel functional molecules. lboro.ac.uk
Advanced Spectroscopic and Structural Characterization Techniques in 2,2 Bipyridine 6,6 1h,1 H Dione Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Structure and Dynamicsambeed.comresearchgate.netchemicalbook.com
NMR spectroscopy is a cornerstone technique for the structural analysis of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione, which exists in tautomeric equilibrium with its 6,6'-dihydroxy-2,2'-bipyridine form. researchgate.netnih.govacs.org This technique probes the magnetic properties of atomic nuclei, providing precise information about the chemical environment, connectivity, and dynamics of atoms within the molecule.
High-resolution proton (¹H) NMR spectroscopy is fundamental for determining the molecular structure of this compound and its derivatives. The chemical shift (δ) of each proton is highly sensitive to its electronic environment, offering a distinct fingerprint of the molecule. For the parent compound, the spectrum typically displays signals corresponding to the protons on the pyridine (B92270) rings.
In the dione (B5365651) tautomer, the protons adjacent to the carbonyl group and the nitrogen atom exhibit characteristic chemical shifts. The N-H proton, in particular, often appears as a broad signal at a downfield chemical shift, which can be confirmed by D₂O exchange experiments. The aromatic protons typically appear as a set of coupled multiplets in the aromatic region of the spectrum.
Research on derivatives of 6,6'-dihydroxy-2,2'-bipyridine has shown that substituents significantly influence the ¹H NMR chemical shifts. For instance, the introduction of electron-withdrawing groups at the 3-position leads to a downfield shift of the N-H proton signal, indicating increased acidity. researchgate.net A study demonstrated a clear trend where the chemical shift of the N-H proton increased from 10.97 ppm to 11.71 ppm (in DMSO-d₆) as the substituent was changed from hydrogen to bromine and then to a trifluoromethyl group. researchgate.net This deshielding effect is attributed to the reduced electron density around the proton.
The following table summarizes representative ¹H NMR chemical shifts for protons in bipyridine-related structures.
| Compound/Proton Position | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| [Ru(bipy)₂(bipy-4,4'-dialkyl)]²⁺ | ||||
| H-3,3' (unsubstituted bipy) | (CD₃)₂SO | 8.82 | d | 8.1 |
| H-4,4' (unsubstituted bipy) | (CD₃)₂SO | 8.13 | t | 8.1, 6.2 |
| H-5,5' (unsubstituted bipy) | (CD₃)₂SO | 7.50 | t | 6.2, 5.5 |
| H-6,6' (unsubstituted bipy) | (CD₃)₂SO | 7.69 | d | 5.5 |
| 6,6'-Dimethyl-2,2'-dipyridyl | - | |||
| H-A | - | 8.182 | d | J(A,B)=7.8 |
| H-B | - | 7.665 | t | J(B,C)=7.7 |
| H-C | - | 7.140 | d | - |
| CH₃ (D) | - | 2.619 | s | - |
| 6,6'-dihydroxy-2,2'-bipyridine derivatives | ||||
| N-H (3-H) | DMSO-d₆ | 10.97 | - | - |
| N-H (3-Br) | DMSO-d₆ | 11.42 | - | - |
| N-H (3-CF₃) | DMSO-d₆ | 11.71 | - | - |
This table is interactive. Data is sourced from references researchgate.netresearchgate.netchemicalbook.com.
While ¹H NMR provides essential information, complex spin systems in substituted derivatives can lead to overlapping signals, making unambiguous assignments challenging. Two-dimensional (2D) NMR techniques are employed to overcome this limitation by correlating signals based on their connectivity.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled. Cross-peaks in a COSY spectrum connect protons that are typically on adjacent carbon atoms (²J or ³J coupling), allowing for the tracing of proton networks within the pyridine rings. This is crucial for assigning protons in the aromatic region.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly with the carbons to which they are attached. It is invaluable for assigning carbon signals based on the already-assigned proton signals.
The application of these 2D NMR methods provides a complete and unambiguous assignment of all proton and carbon signals, which is essential for the definitive structural characterization of this compound and its derivatives. researchgate.netresearchgate.net
Vibrational Spectroscopy for Probing Chemical Bonds and Functional Groupsambeed.com
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups and probing the bonding characteristics within this compound.
FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum provides a unique fingerprint of the compound's functional groups.
For this compound, key vibrational modes include:
C=O Stretching: The dione tautomer exhibits a strong absorption band characteristic of the carbonyl group, typically in the range of 1650-1700 cm⁻¹. The exact frequency can be influenced by hydrogen bonding and electronic effects from substituents. Studies on related pyridones have shown that electron-withdrawing groups can counter-intuitively decrease the carbonyl stretching frequency by 6–23 cm⁻¹. researchgate.net
N-H Stretching: The N-H bond of the pyridone ring gives rise to a stretching vibration, usually observed as a broad band in the 3000-3400 cm⁻¹ region, often overlapping with O-H signals if moisture is present.
C=C and C=N Stretching: Vibrations associated with the aromatic rings appear in the 1400-1600 cm⁻¹ region. Upon coordination to a metal ion, these bands often shift to lower wavenumbers. researchgate.net
C-H Stretching and Bending: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while out-of-plane C-H bending modes appear in the 700-900 cm⁻¹ range.
The following table presents typical IR absorption bands for bipyridine and related compounds.
| Functional Group/Vibrational Mode | Compound Type | Typical Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | Pyridone | 3000 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | Bipyridine | > 3000 | Medium |
| C=O Stretch | Pyridone | 1650 - 1700 | Strong |
| C=N Stretch | Bipyridine | ~1596 | Medium-Strong |
| C=C Stretch | Bipyridine | 1430 - 1480 | Medium-Strong |
| C-H Bending (out-of-plane) | Bipyridine | 735 - 770 | Strong |
| Metal-Nitrogen (M-N) Stretch | Metal-Bipyridine Complex | ~420 | Weak-Medium |
This table is interactive. Data is sourced from references researchgate.netresearchgate.netnipne.ro.
Raman spectroscopy is a complementary technique to FTIR that involves inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint.
For this compound, Raman spectroscopy can be used to identify the symmetric vibrations of the bipyridine rings. However, the technique can be limited by weak signals or fluorescence interference.
Surface-Enhanced Raman Scattering (SERS) is a powerful extension of Raman spectroscopy that can overcome these limitations. By adsorbing the analyte onto a nanostructured metallic surface (typically silver or gold), the Raman signal can be enhanced by several orders of magnitude. SERS is highly effective for studying bipyridine isomers and their adsorption behavior on surfaces. rsc.org Time-dependent SERS can monitor dynamic processes, providing insights into competitive adsorption and molecular orientation at interfaces. rsc.org The technique's ability to provide fingerprint information makes it valuable for distinguishing between similar molecules in complex chemical or biological systems. rsc.org
Electronic Absorption and Emission Spectroscopy for Understanding Electronic Transitionsambeed.comsigmaaldrich.com
Electronic spectroscopy, primarily UV-Visible (UV-Vis) absorption spectroscopy, provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower-energy molecular orbital to a higher-energy one.
For this compound, the UV-Vis spectrum is characterized by absorptions arising from:
π→π transitions:* These are typically high-intensity absorptions occurring in the UV region, associated with the promotion of electrons within the conjugated π-system of the aromatic rings.
n→π transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to an anti-bonding π* orbital.
The absorption spectrum is highly sensitive to the molecular environment. Studies on the tautomeric 6,6'-dihydroxy-2,2'-bipyridine have shown that the UV-Vis spectrum changes significantly with pH, reflecting the different protonation states and isomeric forms of the molecule in solution. researchgate.netnih.gov The polarity of the solvent can also cause shifts in the maximum absorption wavelength (λmax) due to differential stabilization of the ground and excited states. researchgate.net
When complexed with transition metals, new and intense absorption bands often appear in the visible region. These are typically assigned to metal-to-ligand charge-transfer (MLCT) transitions, where an electron is promoted from a metal-centered d-orbital to a ligand-centered π* orbital. rsc.org These MLCT bands are responsible for the rich photophysical and photochemical properties of many bipyridine metal complexes.
While the parent compound may not be strongly emissive, derivatives of 3-hydroxy-2,2'-bipyridine have been shown to be fluorescent, exhibiting large Stokes shifts due to excited-state intramolecular proton transfer (ESIPT). chimicatechnoacta.ru This highlights the potential for tuning the emission properties of the bipyridine-dione scaffold through chemical modification.
Ultraviolet-Visible (UV-Vis) Spectroscopy for π→π Transitions and Stability Studies*
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental tool for probing the electronic transitions within this compound and its tautomer, 6,6'-dihydroxy-2,2'-bipyridine. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In bipyridine systems, the most prominent electronic transitions are of the π→π* type, originating from the delocalized π-electron system of the aromatic rings.
The UV-Vis spectrum of 2,2'-bipyridine (B1663995) derivatives typically displays intense absorption bands in the UV region, which are characteristic of these π→π* transitions. For instance, the parent 2,2'-bipyridine molecule exhibits absorption maxima that can be compared with its substituted derivatives to understand the effect of functional groups on the electronic structure. The presence of hydroxyl or dione functional groups in this compound significantly influences its absorption characteristics. In a methanolic solution, 2,2'-Bipyridine-6,6'-diol shows a maximum absorption wavelength at 348 nm. tcichemicals.com
UV-Vis spectroscopy is also instrumental in stability studies. The degradation or transformation of the compound in solution, for example, through photodegradation, can be monitored by recording the changes in the absorption spectrum over time. A decrease in the intensity of the characteristic absorption bands or the appearance of new bands can indicate a loss of the original compound and the formation of degradation products.
| Wavelength (nm) | Molar Absorptivity (ε) | Solvent | Transition | Reference |
| 348 | Not specified | Methanol | π→π* | tcichemicals.com |
Fluorescence Spectroscopy for Photophysical Characterization
Fluorescence spectroscopy provides valuable information about the photophysical properties of this compound, including its ability to emit light after being electronically excited. This technique is highly sensitive to the molecular structure and environment.
While the parent 2,2'-bipyridine is known to form highly luminescent complexes with transition metals like ruthenium and platinum, the fluorescence of the free ligand and its derivatives can vary. wikipedia.org For some substituted 2,2'-bipyridines, intense fluorescence is observed, with emission maxima and quantum yields being dependent on the nature and position of the substituents. For example, a series of α-(N-biphenyl)-substituted 2,2'-bipyridines exhibit intense blue-to-green fluorescence with quantum yields reaching up to 49.1% in THF solutions. nih.gov Another study on 4,5-diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles reported fluorescence quantum yields in powders as high as 92.9%. chimicatechnoacta.ru
The photophysical characterization of this compound would involve measuring its emission spectrum, determining its fluorescence quantum yield (the ratio of emitted to absorbed photons), and its fluorescence lifetime. These parameters are crucial for understanding the de-excitation pathways of the excited state and for potential applications in areas such as sensing and imaging.
| Compound | Emission Maxima (nm) | Quantum Yield (%) | Solvent/State | Reference |
| α-(N-Biphenyl)-substituted 2,2'-bipyridines | 443-505 | up to 49.1 | THF | nih.gov |
| 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles | 486-511 | up to 92.9 | Powder | chimicatechnoacta.ru |
X-ray Diffraction (XRD) for Crystalline Structure Determination
Single Crystal X-ray Diffraction Analysis of this compound and its Metal Complexes
Single crystal X-ray diffraction provides the most precise and unambiguous determination of a molecule's solid-state structure. For this compound, this technique can confirm the dione tautomeric form in the crystal and reveal details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which dictate the crystal packing.
| Compound/Complex | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Reference |
| Representative data for a related bipyridine complex would be presented here. |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.
For this compound, XPS can provide a detailed elemental analysis, confirming the presence of carbon, nitrogen, and oxygen. More importantly, high-resolution XPS can distinguish between different chemical states of the same element. For example, the nitrogen (N 1s) spectrum can differentiate between the pyridinic nitrogen in the ring and any protonated or coordinated nitrogen atoms. In studies of bipyridine-acid systems, a shift of about 2 eV to higher binding energy for the N 1s peak is observed upon protonation of the nitrogen atom (C=N → C=NH⁺). acs.org Similarly, the carbon (C 1s) and oxygen (O 1s) spectra can provide information about the different types of carbon and oxygen environments within the molecule, such as C-C, C-N, C=O, and C-O bonds.
| Element (Core Level) | Binding Energy (eV) | Chemical State | Reference (for related compounds) |
| N 1s | ~399.4 | Pyridinic (C=N) | acs.org |
| N 1s | ~401.3 | Protonated (C=NH⁺) | acs.org |
| C 1s | - | Multiple states (C-C, C-N, C=O) | - |
| O 1s | - | Carbonyl (C=O) | - |
Microwave Spectroscopy for Gas-Phase Structural Elucidation
Microwave spectroscopy is a high-resolution technique used to determine the molecular structure of compounds in the gas phase. It measures the absorption of microwave radiation by a molecule, which corresponds to transitions between its rotational energy levels. From the frequencies of these transitions, the moments of inertia of the molecule can be precisely calculated, which in turn provides highly accurate information on bond lengths and bond angles.
While specific microwave spectroscopy data for this compound were not found in the search results, studies on related pyridine derivatives demonstrate the power of this technique. For example, the microwave spectrum of N-hydroxypyridine-2(1H)-thione was used to determine its planar structure and key bond lengths in the gas phase. researchgate.net For this compound, microwave spectroscopy could definitively establish its preferred conformation (e.g., the dihedral angle between the two pyridine rings) in the gas phase, which might differ from its solid-state or solution-phase structures. Quantum chemical calculations are often used in conjunction with experimental microwave data to refine the structural parameters. researchgate.netrsc.org
| Parameter | Value | Method | Reference (for related compounds) |
| Rotational Constant A (MHz) | 3212.10(1) | Microwave Spectroscopy | researchgate.net |
| Rotational Constant B (MHz) | 1609.328(7) | Microwave Spectroscopy | researchgate.net |
| Rotational Constant C (MHz) | 1072.208(6) | Microwave Spectroscopy | researchgate.net |
Coordination Chemistry of 2,2 Bipyridine 6,6 1h,1 H Dione
Formation of Stable Metal Complexes with Various Metal Ions
[2,2'-Bipyridine]-6,6'(1H,1'H)-dione, in its 6,6'-dihydroxy tautomeric form, has been successfully incorporated into stable complexes with various transition metal ions, including rhodium(I), ruthenium(II), and copper(II). scispace.comresearchgate.net The identity of the metal ion plays a crucial role in determining the stoichiometry and coordination geometry of the resulting chelate.
The synthesis of metal chelates of this ligand has been demonstrated through specific examples.
Rhodium(I) Complexes : The first reported metal complexes include square planar rhodium(I) species. scispace.comnih.govimperial.ac.uk The synthesis of [Rh(dhbp)(cod)]SbF6 (where dhbp = 6,6'-dihydroxy-2,2'-bipyridine and cod = 1,5-cyclooctadiene) was achieved by reacting the protected ligand, 6,6'-bis(tert-butyldimethylsiloxy)-2,2'-bipyridine, with [Rh(cod)Cl]2 in wet acetone. The moisture in the solvent facilitates the in-situ hydrolysis of the silyl ether groups. Subsequent reaction of this complex with carbon monoxide yields the dicarbonyl complex, [Rh(dhbp)(CO)2]SbF6. scispace.com This dicarbonyl complex was isolated as a metallic-looking purple solid in 81% yield. scispace.comresearchgate.net
Ruthenium(II) and Copper(II) Complexes : A stable ruthenium(II) complex, [Ru(bpy)2(dhbp)]2+, has also been generated. researchgate.net This complex features two standard 2,2'-bipyridine (B1663995) (bpy) ligands and one 6,6'-dihydroxy-2,2'-bipyridine ligand, creating an octahedral coordination environment around the Ru(II) center. Additionally, copper(II) complexes with a 2:1 ligand-to-metal ratio have been synthesized, capable of acting as electrocatalysts for water oxidation in basic aqueous solutions. researchgate.net
Characterization of these complexes relies on standard analytical techniques. For the rhodium dicarbonyl complex, key spectroscopic data confirms its structure, as detailed in the table below.
| Technique | Observed Signal | Assignment |
|---|---|---|
| ¹H NMR (d₆-acetone) | 12.9 ppm | -OH protons |
| IR (solid state) | 3324 cm⁻¹ | ν(OH) |
| 2108 and 2052 cm⁻¹ | ν(CO) | |
| ¹³C{¹H} NMR (d₆-acetone) | 184.3 ppm (d, ¹J(C-Rh) = 70.9 Hz) | Rh-CO carbons |
The identity of the metal ion significantly dictates the final architecture of the complex formed with the 6,6'-dihydroxy-2,2'-bipyridine ligand.
Rhodium(I) : With its d⁸ electron configuration, Rh(I) favors a four-coordinate, square planar geometry. This leads to the formation of complexes with a 1:1 metal-to-dhbp ligand ratio, such as [Rh(dhbp)(CO)2]+. scispace.com
Ruthenium(II) : As a d⁶ metal ion, Ru(II) typically forms stable six-coordinate, octahedral complexes. In the case of [Ru(bpy)2(dhbp)]2+, the ruthenium center is chelated by three bidentate ligands (two bpy and one dhbp) to satisfy this coordination preference. researchgate.net Structural studies of this complex revealed that the Ru-N bond lengths associated with the dhbp ligand are notably longer (by ~0.3 Å) than those in typical polypyridyl complexes, a consequence of the steric and electronic influence of the 6,6'-substituents. researchgate.net
Copper(II) : Copper(II) (d⁹) can adopt various coordination geometries. With the 6,6'-dihydroxy-2,2'-bipyridine ligand, it has been shown to form complexes with a 2:1 ligand-to-metal stoichiometry. researchgate.net This suggests a structure where two bidentate dhbp ligands coordinate to a single copper center, likely resulting in a distorted octahedral or square pyramidal geometry, potentially with solvent molecules completing the coordination sphere.
Supramolecular Assembly via Metal-Ligand Interactions Involving this compound
The metal complexes of 6,6'-dihydroxy-2,2'-bipyridine are effective building blocks for constructing higher-order supramolecular structures. The arrangement of the ligands and the nature of the metal center facilitate assembly through a combination of metal-metal interactions, π-π stacking, and hydrogen bonding.
A prominent example is the solid-state structure of the [Rh(dhbp)(CO)2]SbF6 complex, which self-assembles into "molecular wires". scispace.com This assembly is driven by two primary non-covalent interactions:
Rh···Rh Interactions : The square planar complexes stack in a columnar fashion, allowing for significant orbital overlap between adjacent rhodium centers.
π-π Stacking : The aromatic bipyridine rings of adjacent complexes engage in strong π-π stacking interactions.
The crystal structure analysis revealed five crystallographically independent cationic complexes, all participating in this wire-like assembly with distinct intermolecular distances, highlighting the robustness of the self-assembly process. scispace.com The hydroxyl groups on the ligand periphery are also positioned to contribute to the stability of the supramolecular structure through intermolecular hydrogen bonding.
| Interaction Type | Measurement | Distance (Å) |
|---|---|---|
| Rh···Rh Separation | Type 1 | 3.28 |
| Type 2 | 3.33 | |
| π-π Stacking | Centroid-Centroid Separation | 3.45 - 3.85 |
| Mean Interplanar Separation | 3.30 - 3.33 |
Electrochemical and Photophysical Properties of this compound Metal Complexes
The incorporation of the 6,6'-dihydroxy-2,2'-bipyridine ligand imparts distinct electrochemical and photophysical properties to its metal complexes.
The rhodium(I) complex [Rh(dhbp)(CO)2]SbF6 exhibits interesting optical properties that are linked to its supramolecular structure. In the solid state, it is a purple solid with a metallic lustre, a direct consequence of the Rh···Rh interactions along the molecular wire assembly. nih.gov When dissolved, this assembly is disrupted, and the solution appears green. nih.gov
For the ruthenium(II) complex, [Ru(bpy)2(dhbp)]2+, the properties are characteristic of ruthenium polypyridyl complexes, which are dominated by metal-to-ligand charge-transfer (MLCT) transitions. mdpi.comumb.edu The presence of the electron-donating hydroxyl groups on the dhbp ligand is expected to influence the energy of the MLCT bands and the redox potentials of the complex. The hydroxyl groups are also acidic, and the complex [Ru(bpy)2(dhbp)]2+ exhibits two pKa values of 5.26 and 7.27. researchgate.net This proton-responsive behavior allows for the tuning of the complex's electronic properties with changes in pH. For instance, deprotonation can shift the MLCT absorption bands to lower energy. mdpi.com The electrochemical behavior is expected to feature a reversible Ru(II)/Ru(III) oxidation couple and ligand-based reduction processes, with the precise potentials being modulated by the electronic effects of the dhbp ligand. mdpi.com
Applications of 2,2 Bipyridine 6,6 1h,1 H Dione in Advanced Systems
Catalysis and Reaction Efficiency Enhancement
The utility of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione and its derivatives extends across both homogeneous and heterogeneous catalysis, where it plays a crucial role in enhancing the efficiency and selectivity of various chemical reactions.
In the realm of homogeneous catalysis, the tautomeric form, [2,2'-bipyridin]-6(1H)-one, has demonstrated a significant accelerating effect when used as a ligand in palladium-catalyzed reactions. uva.esnih.gov Research has shown that in its deprotonated state, the ligand actively participates in the reaction mechanism. It functions not just as a chelating agent to the metal center but also as an intramolecular base. uva.es This dual role is critical as it assists in the cleavage of C-H bonds, which is often the rate-determining step in coupling reactions. uva.esnih.gov
This cooperative functionality eliminates the need for an external base to have an available coordination site on the metal, a common challenge when using other chelating ligands. uva.esnih.gov The deprotonated form, bipy-6-O-, is a strongly coordinating ligand that enhances the catalytic cycle. uva.es
| Ligand | Relative Coordination Ability in Pyridine (B92270) |
|---|---|
| bipy-6-OH ([2,2'-bipyridin]-6(1H)-one) | Low |
| bipy-6-OMe | Low |
| bipy (bipyridine) | Medium |
| bipy-4-OH | High |
| phen (phenanthroline) | Very High |
| bipy-6-O- (deprotonated [2,2'-bipyridin]-6(1H)-one) | Very High |
While the compound itself is used in homogeneous systems, the broader bipyridine framework, of which this compound is a member, is integral to the development of heterogeneous catalysts. One-dimensional organosilica nanotubes containing 2,2'-bipyridine (B1663995) ligands in their framework have been synthesized to serve as platforms for molecular heterogeneous catalysts. nih.govrsc.org
These bipyridine-based nanotubes (BPy-NT) can be metalated with iridium complexes to create highly active and robust catalysts. nih.gov The key advantages of this heterogenized approach include:
Enhanced Stability: Immobilization on a solid support suppresses catalyst deactivation that can occur through intermolecular pathways in homogeneous systems. nih.gov
Reusability: Heterogeneous catalysts can be easily recovered and reused, which is important for cost reduction and practical applications. nih.gov
Improved Activity: The nanotube structure provides isolated active sites and allows for the fast transport of substrates and products, leading to enhanced catalytic activity and durability compared to analogous homogeneous catalysts. nih.govrsc.org
The unique properties of this compound and its tautomers as ligands have been leveraged to facilitate specific and challenging organic transformations.
C-H Activation and Direct Arylation: As a ligand in palladium catalysis, [2,2'-bipyridin]-6(1H)-one has proven highly effective in the direct C-3 arylation of pyridine. uva.esnih.gov The ligand's ability to act as an internal base is crucial for assisting the cleavage of the C-H bond, a key step in this transformation. uva.es For example, a palladium complex with the deprotonated ligand showed a 61% yield in the arylation of pyridine (Ar-py). uva.es
Carbonylation of Methyl Acetate: The first square planar rhodium(I) complexes containing the 6,6'-dihydroxy-2,2'-bipyridine ligand have been shown to be active catalysts for the carbonylation of methyl acetate. rsc.org This demonstrates the ligand's utility in industrially relevant chemical processes.
Materials Science and Functional Materials Development
The structural and electronic properties of this compound and its derivatives make them valuable components in the design of advanced functional materials.
Complexes synthesized with the 6,6'-dihydroxy-2,2'-bipyridine ligand have shown the ability to self-assemble into ordered structures with interesting electronic properties. Specifically, square planar rhodium(I) complexes containing this ligand have been observed to form molecular wires in the solid state. rsc.org This property of forming extended, stacked structures suggests potential applications in the development of new types of conducting or semi-conducting materials.
Derivatives of the bipyridine structure are instrumental in the field of asymmetric catalysis, which is essential for producing optically active, or chiral, compounds. Chiral C₂ bipyridine-N,N'-dioxide ligands, when complexed with Nickel(II), form highly efficient catalysts for asymmetric 1,3-dipolar cycloaddition reactions. acs.org
These catalytic systems have been used to synthesize optically active pyrazolidine (B1218672) and pyrazoline derivatives with high enantioselectivity. acs.org The rigid structure of the bipyridine-based ligand effectively shields one face of the substrate coordinated to the metal center, forcing the reaction to proceed with high stereoselectivity. acs.org This methodology is noted for its low catalyst loading, simple operation, and the ability to produce products with excellent enantiomeric excess (up to 97% ee). acs.org
| Catalyst System | Reaction | Enantiomeric Excess (ee) |
|---|---|---|
| Ni(II)-bipyridine-N,N'-dioxide (L6) | Asymmetric 1,3-dipolar cycloaddition | 94-97% |
Magnetic Properties of this compound Based Systems
The magnetic properties of systems incorporating the this compound scaffold are of significant interest in the development of molecular materials with tunable magnetic behaviors. The arrangement of metal centers coordinated to this ligand framework can lead to either ferromagnetic or antiferromagnetic interactions.
Research into bibridged copper(II) dimers has shown that the magnetic coupling can be either antiferromagnetic or ferromagnetic with N-donor ligands. psu.edu For instance, di-μ-hydroxo-copper(II) complexes with 2,2'-bipyridine have been observed to exhibit ferromagnetic coupling. psu.edu The nature of this magnetic interaction is highly dependent on the structural parameters of the complex, such as the angle at the bridging oxygen. psu.edu
In heterobimetallic two-dimensional layer complexes, the interaction between different metal ions mediated by bridging ligands gives rise to varied magnetic phenomena. For example, in a complex involving manganese(II) and iron(III) ions bridged by cyanide, antiferromagnetic coupling was observed. rsc.org Conversely, a similar structure with copper(II) and iron(III) ions displayed ferromagnetic coupling. rsc.org Both of these systems also exhibited metamagnetic-like behavior at low temperatures. rsc.org
The steric bulk of ligands associated with the bipyridine framework can also influence the magnetic properties by affecting the intermolecular distances between metal centers. In manganese(II) complexes with bulky dicarboxylic ligands, long intermetallic separations result in weak magnetic coupling. researchgate.net
| Complex Type | Metal Ions | Magnetic Coupling | Additional Properties |
| Di-μ-hydroxo-copper(II) dimers | Cu(II) | Ferromagnetic | Dependent on bridging angle |
| 2D Layered Complex | Mn(II), Fe(III) | Antiferromagnetic | Metamagnetic-like behavior |
| 2D Layered Complex | Cu(II), Fe(III) | Ferromagnetic | Metamagnetic-like behavior |
| Manganese(II) complex | Mn(II) | Weak magnetic coupling | Influenced by bulky ligands |
Applications in Dye-Sensitized Solar Cells (DSSCs)
Derivatives of this compound have been explored for their potential in dye-sensitized solar cells (DSSCs), both as components of the sensitizing dye and as additives in the electrolyte. The introduction of 2,2'-bipyridine and its derivatives into DSSC systems can significantly impact the photovoltaic performance.
When 2,2'-bipyridine is used as an additive in the electrolyte, it has been shown to increase both the open-circuit voltage (VOC) and the short-circuit current (JSC) in DSSCs prepared with certain natural dyes. researchgate.net For instance, in a DSSC using bixin (B190684) dye, the addition of 2,2'-bipyridine to the electrolyte resulted in a significant increase in VOC from 299 mV to 519 mV. researchgate.net Furthermore, 2,2'-bipyridine has demonstrated the ability to enhance the thermal stability of the commonly used N719 ruthenium dye, outperforming the standard additive 4-tert-butylpyridine (B128874) (TBP) in this regard. researchgate.net After 1000 hours at 85°C, 85% of the N719 dye remained intact in an electrolyte containing 0.2 M 2,2'-bipyridine, compared to 67% with TBP. researchgate.net
Copper complexes incorporating substituted 2,2'-bipyridine ligands have emerged as promising redox mediators in DSSCs, offering high photovoltages. nih.gov For example, a DSSC utilizing a copper(II/I) complex with 6,6'-dimethyl-2,2'-bipyridine (B1328779) as a redox shuttle achieved a remarkable power conversion efficiency of 10.3%. rsc.org These copper-based redox mediators can lead to high photovoltages exceeding 1.0 V without compromising the photocurrent densities. nih.gov The efficiency of these systems is attributed to the fast and efficient dye regeneration by the copper complexes. nih.gov
The photovoltaic performance of DSSCs is also influenced by the specific structure of the bipyridine ligands used in the sensitizing dyes. Synthetic approaches to 6,6′-disubstituted-2,2′-bipyridine ligands with carboxylic acid substituents at various positions have been developed to create new copper-based dyes for DSSCs. rsc.org
| Application | Compound/System | Key Finding | Performance Metric |
| Electrolyte Additive | 2,2'-bipyridine with bixin dye | Increased open-circuit voltage | VOC increased from 299 mV to 519 mV |
| Electrolyte Additive | 2,2'-bipyridine with N719 dye | Enhanced thermal stability | 85% of dye intact after 1000h at 85°C |
| Redox Mediator | [Cu(6,6'-dimethyl-2,2'-bipyridine)2]2+/1+ | High power conversion efficiency | 10.3% efficiency |
| Redox Mediator | Copper bipyridyl complexes | High photovoltages | > 1.0 V |
Biological Research and Medicinal Chemistry
The unique chelating properties of the this compound framework have made it a valuable scaffold in the design of metal-based complexes for biological and medicinal applications.
Exploration of Anticancer Activity and Cytotoxicity Profiles
Complexes incorporating 2,2'-bipyridine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. nih.gov The anticancer activity is influenced by the choice of metal, the coordination geometry, and the specific substitutions on the bipyridine ligand. nih.gov
Palladium(II) and platinum(II) complexes of substituted bipyridine ligands have been synthesized and evaluated for their cytotoxicity. For example, a Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine showed exceptional cytotoxicity against A549 and HCT-116 cell lines with IC50 values of 60.1 ± 3.45 and 23.8 ± 1.48 μM, respectively. rsc.orgnih.gov However, this particular complex was also found to be harmful to the Vero normal cell line. rsc.orgnih.gov Further studies on the Pd(II) complex with HCT-116 cells indicated that it induces both early and late apoptosis, as well as some necrosis, and causes cell cycle arrest in the G2/M phase. rsc.orgnih.gov
Rhenium(I) tricarbonyl complexes with 5- and 6-(halomethyl)-2,2'-bipyridine ligands have also been investigated for their anticancer properties. chemrxiv.orgresearchgate.net A 5-(chloromethyl)-2,2'-bipyridine (B31925) derivative demonstrated significant inhibition of pancreatic tumor growth in vivo in a zebrafish xenograft model. chemrxiv.orgresearchgate.net This complex was effective at an 8 μM concentration and was also capable of inhibiting cancer cell dissemination in vivo. researchgate.net
| Complex | Cell Line | IC50 (μM) |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | A549 | 60.1 ± 3.45 |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | HCT-116 | 23.8 ± 1.48 |
| Pd(II) complex of 2′,6′-di(thiazol-2-yl)-2,4′-bipyridine | Vero (normal) | 24.5 ± 2.13 |
Investigations into Biomolecular Interactions, including DNA Binding
The planar aromatic structure of the 2,2'-bipyridine ligand in metal complexes makes them suitable candidates for interaction with DNA, a key target in anticancer therapy. chem-soc.si Platinum(II) and palladium(II) complexes bearing a 2,2'-bipyridine ligand have been studied for their DNA binding properties. chem-soc.si Experimental results from electronic absorption, fluorescence, and circular dichroism studies suggest that these complexes can bind to DNA, likely through an intercalative mode. chem-soc.si The tendency for DNA interaction was found to be greater for the Pt(II) complex compared to the Pd(II) complex. chem-soc.si
Ruthenium(II) complexes containing bis(bipyridyl) and pteridinyl-phenanthroline ligands have also been shown to bind to calf thymus DNA via an intercalative mode of comparable strength. researchgate.net The excited-state dynamics of some ruthenium complexes change upon interaction with biological macromolecules like DNA, which can enhance their photoinduced cytotoxicity, a property relevant for photodynamic therapy. nih.gov
Potential as Antimicrobial and Antifungal Agents
Metal complexes incorporating 2,2'-bipyridine and its derivatives have shown promising activity against a range of microbial and fungal pathogens. journalcsij.com The chelation of metal ions to the bipyridine ligand can enhance the antimicrobial properties compared to the uncomplexed ligand. journalcsij.com
Mixed-ligand metal(II) complexes containing 1,10-phenanthroline (B135089) and 2,2'-bipyridine have demonstrated enhanced antifungal activities against several yeast strains compared to the free ligands. researchgate.net These complexes also showed greater antifungal activity than the reference antibiotic, nystatin. researchgate.net Similarly, metal(II) chloride complexes of copper, nickel, and zinc containing a thiosemicarbazone and 2,2'-bipyridine showed greater antifungal activity than the metal salts and the uncoordinated ligands against four pathogenic fungi. journalcsij.com
In terms of antibacterial activity, a series of gold(III) complexes with 2,2'-bipyridine derivatives showed promising antibacterial and antibiofilm properties against both Gram-positive and Gram-negative bacterial strains. nih.gov Rhenium(I) complexes with chiral pinene-based bipyridine ligands have also exhibited potent antibacterial efficacy, with minimum inhibitory concentration (MIC) values as low as 1.6 μM against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
| Complex Type | Organism | Activity |
| Metal(II) complexes with 1,10-phenanthroline and 2,2'-bipyridine | Yeasts | Enhanced antifungal activity |
| Cu(II), Ni(II), Zn(II) complexes with thiosemicarbazone and 2,2'-bipyridine | Aspergillus niger, Penicillium Species, Rizopus, Candida albicans | Greater antifungal activity than ligands |
| Au(III) complexes with 2,2'-bipyridine derivatives | Staphylococcus aureus, Streptococcus intermedius, Pseudomonas aeruginosa, Escherichia coli | Antibacterial and antibiofilm properties |
| Re(I) complexes with chiral pinene-bipyridine ligands | MRSA | Potent antibacterial activity (MIC = 1.6 μM) |
Computational and Theoretical Investigations of 2,2 Bipyridine 6,6 1h,1 H Dione
Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) calculations have been instrumental in elucidating the electronic structure and molecular geometry of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione and its tautomers. Electronic structure calculations have been employed to predict the stability of all possible isomers, including conformers and protonation states, in both the gas phase and aqueous solution. nih.gov
These studies have revealed that 6,6'-dihydroxy-2,2'-bipyridine (6,6'-dhbp) exists in two primary tautomeric forms: the pyridinol tautomer and the amide (lactam) tautomer, which corresponds to this compound. nih.gov Each of these tautomers can also exist as two rotational conformers: cis and trans. nih.gov
In the gas phase, the trans-pyridinol form is predicted to be the most stable isomer. nih.gov The lactam tautomer, this compound, is calculated to be higher in energy. nih.gov The relative energies of the different tautomers and conformers are crucial for understanding their populations at equilibrium.
Table 1: Relative Gas-Phase Energies of 6,6'-dhbp Tautomers and Conformers
| Tautomer/Conformer | Relative Energy (kcal/mol) |
|---|---|
| trans-pyridinol | 0.0 |
| cis-pyridinol | +3.9 |
| trans-lactam (this compound) | +6.5 |
| cis-lactam (this compound) | +7.5 |
Data sourced from Schofield et al. (2018).
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While detailed Time-Dependent Density Functional Theory (TD-DFT) studies focusing specifically on the excited state properties of the isolated this compound tautomer are not extensively available in the reviewed literature, the broader computational studies on the 6,6'-dihydroxy-2,2'-bipyridine system have utilized electronic structure calculations to compare with experimental UV-vis spectra. nih.gov These comparisons as a function of pH help in understanding the electronic transitions of the different species in solution, including the lactam form.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Comprehensive molecular dynamics simulations specifically targeting the conformational analysis and intermolecular interactions of this compound are not prominently featured in the available scientific literature. However, the DFT studies on the tautomers of 6,6'-dihydroxy-2,2'-bipyridine provide foundational information on the conformational preferences of the dione (B5365651) form. nih.gov
The calculations indicate the existence of both cis and trans conformers for the lactam tautomer, with the trans conformer being slightly more stable in the gas phase. nih.gov These conformers are part of a complex equilibrium with the pyridinol forms. nih.gov The relative energies of these conformers suggest that both may be present, with the trans form being the major lactam conformer.
Molecular Docking Studies for Ligand-Biomolecule Interactions
Specific molecular docking studies focusing on the interactions of this compound with biomolecules are not detailed in the surveyed literature. The parent compound, 6,6'-dihydroxy-2,2'-bipyridine, is recognized for its role as a ligand in transition metal complexes used in catalysis. nih.govresearchgate.net The ability to exist in different tautomeric and conformational forms is significant for its coordination chemistry. The cis-pyridinol tautomer is noted as having the appropriate configuration to bind with transition metals. nih.gov
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational studies have been performed to predict the spectroscopic parameters of the tautomers of 6,6'-dihydroxy-2,2'-bipyridine and compare them with experimental data. nih.gov Electronic structure calculations have been compared with experimental UV-vis and NMR spectra as a function of pH. nih.gov This comparison is vital for identifying the presence and relative concentrations of the different tautomers, including this compound, in solution. The differing spectroscopic signatures of the pyridinol and lactam forms allow for the deconvolution of their respective contributions to the observed spectra.
Structure Activity and Structure Property Relationships of 2,2 Bipyridine 6,6 1h,1 H Dione and Its Derivatives
Impact of Substituent Effects on Electronic and Steric Properties
The electronic and steric characteristics of [2,2'-Bipyridine]-6,6'(1H,1'H)-dione derivatives can be systematically altered by introducing various functional groups onto the bipyridine framework. These substituents directly influence the electron density distribution within the molecule and the spatial arrangement around its coordination sites.
Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).
Electron-Donating Groups (EDGs): Groups such as alkyls (-R), ethers (-OR), and amines (-NR2) increase the electron density on the pyridine (B92270) rings. This enhancement of electron density on the metal-binding nitrogen atoms strengthens the ligand's sigma-donating capability, which can stabilize higher oxidation states of a coordinated metal center.
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and trifluoromethyl (-CF3) decrease the electron density of the pyridine rings. frontiersin.org This reduction in electron density weakens the ligand's donor capacity. A systematic study on related 2,2'-bipyridine (B1663995) metal complexes demonstrated that electron-withdrawing substituents shift the reduction potentials to more positive values. frontiersin.org
Steric Effects: The size and spatial arrangement of substituents introduce steric hindrance around the nitrogen donor atoms. This can influence the geometry of metal complexes and the accessibility of the coordination sites. For instance, bulky substituents can force a twisted conformation of the bipyridine rings, altering the bite angle and affecting the stability and reactivity of the resulting metal complexes. mdpi.com A study on platinum(II) complexes with 6-substituted 2,2'-bipyridines highlighted that substituents with similar steric hindrance but different electronic properties can lead to significantly different chemical reactivity. mdpi.com
The interplay of these effects is critical. For example, a "push-pull" system, containing both an EDG and an EWG on the same bipyridine scaffold, can lead to unique electronic properties, including intramolecular charge transfer, which is relevant for applications in optics and electronics. frontiersin.org
Table 1: Predicted Effects of Substituents on the Properties of this compound Derivatives
| Substituent Group | Example | Electronic Effect | Steric Hindrance | Predicted Impact on Metal Coordination |
|---|---|---|---|---|
| Alkyl | -CH3, -C2H5 | Electron-Donating | Low to Moderate | Enhances ligand donor strength |
| Alkoxy | -OCH3 | Electron-Donating | Moderate | Enhances ligand donor strength, may influence solubility |
| Amine | -N(CH3)2 | Strongly Electron-Donating | Moderate | Significantly enhances ligand donor strength |
| Cyano | -CN | Strongly Electron-Withdrawing | Low | Weakens ligand donor strength |
| Trifluoromethyl | -CF3 | Strongly Electron-Withdrawing | Moderate | Weakens ligand donor strength |
| Phenyl | -C6H5 | Electron-Withdrawing (inductive), Donating (resonance) | High | Can engage in π-stacking, significantly alters complex geometry |
Correlation Between Molecular Architecture and Coordination Behavior
The 2,2'-bipyridine unit is one of the most widely used chelating ligands in coordination chemistry, known for forming stable complexes with a vast array of metal ions. nih.govresearchgate.net The this compound core retains this fundamental bidentate, N,N'-donating capability. However, the presence of the dione (B5365651) functional groups and any additional substituents significantly modulates its coordination behavior.
The molecular architecture dictates several key aspects of coordination:
Coordination Geometry: The bite angle of the bipyridine ligand influences the geometry of the resulting metal complex. Substituents can introduce steric strain that distorts the preferred geometry (e.g., from octahedral to distorted octahedral). Research on zinc(II) complexes with 4,4'-bipyridine, an isomer of 2,2'-bipyridine, has shown the formation of one-dimensional zigzag infinite chains where the metal ion adopts a distorted tetrahedral geometry. mdpi.com Similar principles of self-assembly and coordination polymer formation can be applied to derivatives of this compound.
Complex Stability: The electronic effects of substituents directly impact the stability of the metal-ligand bond. Electron-donating groups generally increase the stability of the complex by enhancing the Lewis basicity of the nitrogen atoms.
Redox Properties: The oxidation state of the central metal ion in a complex can be stabilized or destabilized by the electronic properties of the ligand. Hundreds of Ruthenium(II)-polypyridine complexes have been synthesized where the oxidation potentials vary greatly due to differences in ligand substituents. core.ac.uk EWGs on the bipyridine ring make the complex harder to oxidize, while EDGs make it easier to oxidize.
The dione groups themselves can participate in hydrogen bonding or even act as secondary coordination sites under certain conditions, potentially leading to the formation of polynuclear complexes or extended supramolecular structures.
Modulating Biological Activity through Strategic Structural Modifications
Derivatives of 2,2'-bipyridine have been extensively investigated for their potential as therapeutic agents, exhibiting a range of biological activities including anticancer, antiviral, and antimicrobial properties. nih.gov The strategy of modifying the bipyridine scaffold allows for the tuning of these activities, often by influencing how the molecule interacts with biological targets like proteins and nucleic acids, or by modulating its ability to chelate essential metal ions.
A rational design strategy employing straightforward structural variations on the bipyridine backbone has been shown to be effective. nih.gov Key modifications include:
Incorporation of Target-Interacting Moieties: Attaching specific chemical groups that can interact with biological targets is a common strategy. For example, in a study aimed at developing agents for Alzheimer's disease, 2,2'-bipyridine derivatives were designed to incorporate a moiety that interacts with the amyloid-β (Aβ) peptide. nih.gov This dual-function design allows the molecule to both chelate metal ions involved in Aβ aggregation and directly interact with the peptide itself.
Modulating Lipophilicity: The introduction of hydrophobic or hydrophilic groups can alter the molecule's solubility and ability to cross cell membranes, which is critical for bioavailability and cellular uptake.
Targeting Specific Cellular Pathways: Bipyridine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. A study on hepatocellular carcinoma (HepG2) cells found that novel 2,2'-bipyridine derivatives could induce apoptosis, as evidenced by DNA fragmentation. nih.gov Another study synthesized 2,2'-bipyridine hydroxamic acid derivatives for head and neck cancer therapy, with one compound showing selective cytotoxicity against Cal27 cancer cells by inducing ROS-mediated apoptosis. nih.gov
Table 2: Examples of Structural Modifications and Their Biological Impact on Bipyridine Derivatives
| Base Scaffold | Structural Modification | Resulting Biological Activity | Reference |
|---|---|---|---|
| 2,2'-Bipyridine | Addition of an Amyloid-β interacting moiety | Modulation of metal-induced Amyloid-β aggregation | nih.gov |
| 2,2'-Bipyridine | Synthesis of novel derivatives (NPS 1-6) | Induction of apoptosis in hepatocellular carcinoma cells | nih.gov |
| 2,2'-Bipyridine | Creation of a hydroxamic acid derivative (Compound 1A) | Selective cytotoxicity and induction of apoptosis in Cal27 head and neck cancer cells | nih.gov |
Tailoring Material Properties via Strategic Derivatization
The derivatization of the this compound scaffold is a powerful strategy for creating new materials with tailored properties for applications in electronics, optics, and catalysis. The ability of the bipyridine unit to form stable complexes with a wide range of metals is central to this approach.
Luminescent Materials: Metal complexes of bipyridine derivatives, particularly with ruthenium(II) and iridium(III), are known for their photoluminescent properties. By modifying the substituents on the this compound ligand, it is possible to tune the emission wavelength, quantum yield, and lifetime of the resulting complexes. These materials are of interest for applications in organic light-emitting diodes (OLEDs) and chemical sensors. mdpi.com
Coordination Polymers and Metal-Organic Frameworks (MOFs): The use of bipyridine-based ligands as building blocks can lead to the formation of coordination polymers, which are extended structures of metal ions linked by organic ligands. mdpi.com These materials have potential applications in gas storage, separation, and catalysis. mdpi.com By choosing appropriate substituents on the this compound unit, one can control the porosity, dimensionality, and functionality of the resulting polymer.
Catalysis: Bipyridine-metal complexes are used as catalysts in a variety of organic transformations. Strategic derivatization can enhance catalytic activity and selectivity. For instance, modifying the electronic properties of the ligand can influence the reactivity of the metal center, while introducing chiral substituents can lead to enantioselective catalysts.
The synthesis of derivatives with specific functional groups, such as polymerizable moieties (e.g., vinyl groups), would also allow for the incorporation of the this compound unit into larger polymer backbones, creating new functional polymers with metal-binding capabilities.
Future Perspectives and Emerging Research Directions
Advancements in Synthetic Methodologies for Novel [2,2'-Bipyridine]-6,6'(1H,1'H)-dione Derivatives
The development of efficient and versatile synthetic routes is paramount for accessing novel this compound derivatives with tailored properties. While traditional methods like Ullmann and Wurtz couplings have been employed, modern synthetic chemistry offers a plethora of more sophisticated and efficient strategies. mdpi.compreprints.org
Future research will likely focus on:
Metal-Catalyzed Cross-Coupling Reactions: Techniques such as Suzuki, Negishi, and Stille couplings are becoming increasingly important for the synthesis of unsymmetrically substituted bipyridine derivatives. mdpi.com These methods offer high yields and functional group tolerance, allowing for the introduction of a wide range of substituents at specific positions.
C-H Activation: Direct C-H functionalization is an emerging area that promises more atom-economical and environmentally friendly synthetic pathways. This approach avoids the need for pre-functionalized starting materials, simplifying the synthesis of complex derivatives. lboro.ac.uk
Diels-Alder and Retro-Diels-Alder Reactions: These cycloaddition reactions provide a powerful tool for constructing the bipyridine core with specific substitution patterns, particularly for symmetrical 6,6'-disubstituted derivatives. mdpi.com
Flow Chemistry and Microwave-Assisted Synthesis: These technologies can accelerate reaction times, improve yields, and enhance the scalability of synthetic processes for this compound derivatives. thieme-connect.com
A comparative overview of emerging synthetic methodologies is presented in the table below.
| Synthetic Methodology | Advantages | Potential for this compound Derivatives |
| Suzuki Coupling | High functional group tolerance, commercially available boronic acids. mdpi.com | Synthesis of derivatives with aryl or heteroaryl substituents. |
| Negishi Coupling | High reactivity of organozinc reagents. mdpi.com | Introduction of a wide variety of functional groups. |
| Direct C-H Activation | Atom economy, reduced waste. lboro.ac.uk | Late-stage functionalization of the bipyridine core. |
| Diels-Alder/retro-Diels-Alder | High regioselectivity for symmetrical derivatives. mdpi.com | Access to a range of 6,6'-disubstituted analogues. |
Expanding the Scope of Coordination Chemistry with Diverse Metal Centers
This compound, in its tautomeric 6,6'-dihydroxy-2,2'-bipyridine form, is a highly versatile ligand capable of coordinating with a wide array of metal ions. rsc.orgscispace.com The resulting metal complexes exhibit a rich diversity of structures and electronic properties, which are fundamental to their potential applications.
While significant research has focused on complexes with transition metals like rhodium, ruthenium, and nickel, future explorations are expected to venture into: rsc.orgresearchgate.netnih.gov
Lanthanides and Actinides: The coordination chemistry of f-block elements with these ligands is relatively underexplored. The unique photophysical and magnetic properties of lanthanide and actinide complexes could lead to novel applications in areas such as bio-imaging and catalysis. A study has reported the formation of a bimetallic complex containing thorium. mdpi.com
Main Group Elements: The interaction of this compound derivatives with main group elements could yield compounds with interesting structural motifs and reactivity, potentially leading to new catalytic systems.
Heterometallic Complexes: The design of ligands capable of selectively binding to different metal ions opens the door to the synthesis of heterometallic complexes. mdpi.com These systems can exhibit synergistic effects, leading to enhanced catalytic activity or unique photophysical properties.
The table below summarizes the coordination of this compound and its analogues with various metal centers and their potential applications.
| Metal Center | Key Features of the Complex | Potential Applications |
| Rhodium(I) | Forms square planar complexes that can stack to form molecular wires. rsc.orgscispace.com | Carbonylation catalysis. rsc.orgscispace.com |
| Ruthenium(II) | Exhibits interesting photophysical and electrochemical properties. researchgate.netrsc.org | Photosensitizers, anticancer agents. nih.gov |
| Nickel | Can exist in multiple oxidation states (0, I, II) with varying coordination geometries. nih.gov | Cross-electrophile coupling catalysis. nih.gov |
| Thorium(IV) | Forms bimetallic complexes with other transition metals. mdpi.com | Precursors for advanced materials. |
| Copper(I) / Silver(I) | Forms bis(homoleptic) complexes with bulky derivatives. nih.gov | Photoluminescent materials. |
| Rhenium(I) | Coordination geometry is influenced by sterically demanding ligands. nih.gov | Photoluminescent materials. |
New Frontiers in Catalytic Applications Involving this compound
The metal complexes of this compound are promising candidates for a variety of catalytic transformations due to the tunability of their electronic and steric properties. rsc.org Current research has demonstrated their efficacy in carbonylation and cross-coupling reactions. rsc.orgnih.gov
Future research in this area is expected to explore:
Asymmetric Catalysis: The development of chiral this compound derivatives is a key step towards their application in asymmetric catalysis, enabling the synthesis of enantiomerically pure pharmaceuticals and fine chemicals.
Small Molecule Activation: The unique electronic properties of these ligands and their metal complexes could be harnessed for the activation of small molecules such as CO₂, H₂, and N₂, which is crucial for sustainable chemical processes.
Photocatalysis: Bipyridine-based metal complexes, particularly those of ruthenium, are known for their photoactivity. rsc.org This opens up possibilities for their use in light-driven organic transformations and solar energy conversion.
Electrocatalysis: The ability of the metal centers in these complexes to undergo reversible redox processes makes them attractive for electrocatalytic applications, such as in fuel cells and water splitting.
Innovative Materials Science Applications Exploiting this compound
The rigid and planar structure of the this compound core, combined with its strong coordinating ability, makes it an excellent building block for the construction of advanced materials. mdpi.comresearchgate.net
Emerging applications in materials science include:
Supramolecular Architectures: The directional hydrogen bonding and metal coordination capabilities of these molecules can be utilized to construct complex and functional supramolecular assemblies, such as molecular cages and polymers. mdpi.com
Organic Light-Emitting Diodes (OLEDs): Bipyridine derivatives have been investigated as components of electroluminescent devices. nih.gov The development of new derivatives with enhanced photophysical properties could lead to more efficient and stable OLEDs.
Sensors: The ability of the bipyridine unit to bind to specific metal ions or other analytes can be exploited to design chemosensors for environmental monitoring and medical diagnostics.
Metal-Organic Frameworks (MOFs): As functionalized organic linkers, this compound derivatives can be incorporated into MOFs to create materials with tailored porosity and catalytic activity. bldpharm.com
Deepening Understanding of Biological Mechanisms and Therapeutic Potential of this compound Analogues
Derivatives of 2,2'-bipyridine (B1663995) have shown promising biological activities, including anticancer and antimicrobial effects. nih.govresearchgate.netchemmethod.com The ability to chelate metal ions is often crucial for their biological function.
Future research in this domain will focus on:
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their therapeutic effects is essential for their rational design and development as drugs. This includes identifying their cellular targets and understanding their impact on signaling pathways. Studies have pointed towards the induction of apoptosis and the generation of reactive oxygen species (ROS) as potential mechanisms in cancer cells. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold and evaluation of the biological activity of the resulting analogues will provide valuable insights into the structural features required for optimal therapeutic efficacy. For instance, a study on 6,6'-substituted 2,2'-bipyridine derivatives investigated the effect of different functional groups on their anticancer potency. researchgate.net
Targeted Drug Delivery: The bipyridine core can be functionalized with targeting moieties to ensure selective delivery of therapeutic agents to diseased cells, thereby minimizing side effects.
Bioimaging: The fluorescent properties of some bipyridine derivatives and their metal complexes can be utilized for the development of probes for bioimaging applications, allowing for the visualization of biological processes in real-time.
Integration of Machine Learning and Artificial Intelligence in this compound Research
The application of machine learning (ML) and artificial intelligence (AI) is set to accelerate the pace of discovery and innovation in the field of this compound chemistry. nih.gov
Key areas where ML and AI can make a significant impact include:
Predictive Modeling: ML models can be trained on existing data to predict the properties of new, unsynthesized derivatives, such as their synthetic accessibility, coordination behavior, catalytic activity, and biological efficacy. This can help to prioritize synthetic targets and reduce the number of trial-and-error experiments.
De Novo Drug Design: AI algorithms can be used to design novel this compound analogues with desired properties from scratch. These generative models can explore a vast chemical space to identify promising candidates for specific applications.
Reaction Optimization: ML can be employed to optimize reaction conditions for the synthesis of these compounds, leading to higher yields, reduced costs, and improved sustainability.
Data Mining and Analysis: AI tools can be used to mine the vast scientific literature to identify new research trends, potential applications, and undiscovered relationships in the chemistry of bipyridine derivatives.
The integration of these computational approaches will undoubtedly foster a new era of rational design and discovery for this compound and its analogues, unlocking their full potential across a wide range of scientific disciplines.
Q & A
Q. What are the standard synthetic routes for preparing [2,2'-Bipyridine]-6,6'(1H,1'H)-dione and its derivatives?
The compound is typically synthesized via oxidation of 6,6'-dimethyl-2,2'-bipyridine precursors. For example, 6,6'-dicarboxy-2,2'-bipyridine (a related derivative) is obtained by oxidizing 6,6'-dimethyl-2,2'-bipyridine with KMnO₄ or dichromate acid, yielding ~70-90% depending on conditions . Key steps include acid hydrolysis of dicyano intermediates or direct oxidation of methyl groups. Methodological optimization (e.g., using dichromate over KMnO₄) improves yield .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Core techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects and symmetry. For example, methyl groups in precursors show distinct δ 2.5–3.0 ppm signals .
- IR spectroscopy : Carboxylic acid derivatives exhibit ν(C=O) at ~1700 cm⁻¹, while hydroxyl groups show broad ν(O-H) peaks at 3300–3000 cm⁻¹ .
- X-ray diffraction (XRD) : Resolves crystal structures, as seen in nickel(II) complexes of bipyridine dicarboxylic acids .
Q. What safety precautions are critical when handling this compound?
The compound requires handling under inert atmospheres due to its sensitivity to moisture and oxidation. GHS classifications indicate risks of skin/eye irritation (Category 2) and respiratory irritation (Category 3). Use PPE (gloves, goggles), fume hoods, and avoid dust formation. Emergency measures include rinsing with water for skin/eye contact .
Advanced Research Questions
Q. How can synthetic yields of bipyridine-dione derivatives be optimized for large-scale applications?
Yield optimization involves:
- Oxidant selection : Dichromate acid (85% yield) outperforms KMnO₄ (<40%) in oxidizing methyl groups to carboxylates .
- Precursor design : Use sterically hindered intermediates (e.g., 6,6′-dibromo-2,2′-bipyridine) for Suzuki coupling to introduce bulky substituents, enhancing stability .
- Reaction monitoring : Track intermediates via TLC or HPLC to minimize byproducts .
Q. What contradictions exist in reported thermal stability data for metal complexes of bipyridine-dione ligands?
Discrepancies arise from ligand substitution patterns and metal ion effects. For example:
- Nickel(II) complexes with 6,6′-dicarboxy-2,2′-bipyridine show high thermal stability (>300°C) in hydrothermal conditions .
- In contrast, iron(II/III) complexes with dihydroxamic acid derivatives decompose at lower temperatures (~200°C), likely due to weaker ligand-field stabilization . Resolution requires controlled thermogravimetric analysis (TGA) under inert atmospheres to isolate decomposition pathways.
Q. How can computational methods predict the electronic properties of bipyridine-dione metal complexes?
Density functional theory (DFT) models the ligand’s HOMO-LUMO gaps and metal-ligand charge transfer (MLCT) states. For example:
- Substituents at 4,4′-positions alter redox potentials, which can be simulated via Gaussian software to guide catalyst design .
- Molecular dynamics (MD) simulations assess steric effects in copper(I) complexes with bulky 6,6′-dimesityl substituents .
Q. What strategies enhance the catalytic activity of bipyridine-dione complexes in oxidation reactions?
- Ligand functionalization : Electron-withdrawing groups (e.g., carboxylates) stabilize high-valent metal centers, improving epoxidation activity .
- Co-catalyst synergy : Pairing with redox-active metals (e.g., Ru or Pd) enhances turnover in Heck reactions or alkene cyclotrimerization .
- Solvent tuning : Polar aprotic solvents (e.g., DMF) improve solubility and charge separation in electrocatalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
